molecular formula C16H12N2S B566007 10-Allyl-10H-phenothiazine-2-carbonitrile CAS No. 1796956-57-4

10-Allyl-10H-phenothiazine-2-carbonitrile

Cat. No. B566007
CAS RN: 1796956-57-4
M. Wt: 264.346
InChI Key: ITOVAUWHGDAVOQ-UHFFFAOYSA-N
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Description

10-Allyl-10H-phenothiazine-2-carbonitrile is a chemical compound with the molecular formula C16H12N2S . It is a derivative of phenothiazine, which is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties .


Synthesis Analysis

Phenothiazine derivatives have been synthesized in good yields and characterized by various spectroscopic techniques like FT-IR, UV–vis, 1H-NMR, 13C-NMR, and finally confirmed by single crystal X-ray diffraction studies . The synthesis involves donor acceptor moieties connected through π-conjugated bridges i.e. D-π-A, in order to facilitate the electron/charge transfer phenomenon .


Molecular Structure Analysis

The molecular structure of 10-Allyl-10H-phenothiazine-2-carbonitrile is characterized by aromatic C–H, double bond C=C, C–N, C–S, nitrile, CH2, and CH3 functional groups . The molecular electrostatic potential (MEP) mapped over the entire stabilized geometries of the molecules indicates the potential sites for chemical reactivities .


Chemical Reactions Analysis

Phenothiazine derivatives have been extensively studied as electron donor candidates due to their potential applications as electrochemical, photovoltaic, photo-physical and DSSC materials . They have been proven to be effective photoredox catalysts for various synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Allyl-10H-phenothiazine-2-carbonitrile are characterized by intriguing π-conjugation length-dependent photophysical and redox properties . The compound exhibits continuous red shifts of light absorption with increasing numbers of fused rings .

Scientific Research Applications

Mechanism of Action

Phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process and good hole mobility . They have been widely employed as efficient hole transport materials (HTMs) for perovskite solar cells (PSCs) .

Future Directions

Phenothiazine derivatives have wide applications in optoelectronics, catalysis, and other areas . The development of novel phenothiazine-based materials for optoelectronic and catalytic applications is a promising future direction .

properties

IUPAC Name

10-prop-2-enylphenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOVAUWHGDAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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